molecular formula C11H11N3O2 B1444807 Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro- CAS No. 1019769-46-0

Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-

Cat. No. B1444807
M. Wt: 217.22 g/mol
InChI Key: PDJQUKXBCPSQAQ-UHFFFAOYSA-N
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Description

Imidazo4,5,1-jkbenzazepine-2,7(1H,4H)-dione, 6-amino-5,6-dihydro- is a heterocyclic compound with the following characteristics:



  • IUPAC Name : 1-hydroxy-7-nitroso-8,9-dihydro-2,9a-diazabenzo[cd]azulen-6(7H)-one.

  • Molecular Formula : C₁₁H₉N₃O₃.

  • Molecular Weight : 231.21 g/mol.

  • CAS Number : 92260-82-7.

  • Physical Form : Light-yellow solid.



Molecular Structure Analysis

The molecular structure of Imidazo4,5,1-jkbenzazepine-2,7(1H,4H)-dione, 6-amino-5,6-dihydro- consists of an imidazo-benzazepine core with a nitroso group and a hydroxy group. The arrangement of atoms and bonds within the molecule significantly influences its properties and reactivity.



Chemical Reactions Analysis

Understanding the chemical reactivity of this compound is crucial. Investigating its behavior under various conditions, such as acidic or basic environments, can reveal potential reaction pathways. Unfortunately, specific reactions involving this compound are not well-documented. Further experimental studies are needed.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).

  • Melting Point : Determine the temperature at which it transitions from a solid to a liquid.

  • Stability : Assess its stability under varying conditions (e.g., temperature, light, humidity).

  • UV-Vis Absorption : Examine its absorption spectrum in the ultraviolet-visible range.

  • Spectroscopic Data : Collect NMR, IR, and mass spectrometry data for characterization.


Scientific Research Applications

Synthesis and Chemical Transformations

Novel synthetic routes have been developed for the creation of imidazo[1,5-a][4,1]benzoxazepin-6-ones and their transformation into imidazo[1,5-a][1,4]benzodiazepin-6-ones, showcasing innovative approaches to cycloadditions and ring transformations (Ashwood et al., 1989). Additionally, the synthesis of polycyclic N-hetero compounds, including imidazo[1,2′:1,6]pyrimido[5,4-d][1]benzazepines, has been reported, highlighting their potential in producing compounds with enhanced biological activities (Nagamatsu et al., 1993).

Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation (H315, H319). Avoid contact with eyes and skin.

  • Precautionary Measures : Handle with care. Use appropriate protective equipment (P264, P270, P280).

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information.


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate or probe for biological targets.

  • Synthetic Optimization : Develop efficient synthetic routes for large-scale production.

  • Structure-Activity Relationship : Explore derivatives to enhance desired properties.

  • Collaborative Research : Collaborate with experts in related fields for further insights.


properties

IUPAC Name

10-amino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-7-4-5-14-9-6(10(7)15)2-1-3-8(9)13-11(14)16/h1-3,7H,4-5,12H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJQUKXBCPSQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C3NC2=O)C(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-
Reactant of Route 2
Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-
Reactant of Route 3
Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-
Reactant of Route 4
Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-
Reactant of Route 5
Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-
Reactant of Route 6
Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-

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